

An In-depth Technical Guide to Apramycin Sulfate: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Apramycin sulfate is a broad-spectrum aminoglycoside antibiotic notable for its unique chemical structure and efficacy against a range of Gram-negative bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of apramycin sulfate. Detailed experimental protocols for its analysis are presented, and key pathways are visualized to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Identification

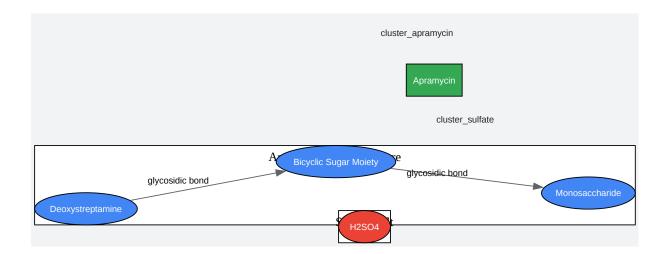
Apramycin is a structurally unique aminocyclitol antibiotic produced by Streptomyces tenebrarius. It is distinguished by a bicyclic sugar moiety and a monosubstituted deoxystreptamine.[1] The sulfate salt is the common pharmaceutical form.

IUPAC Name: (2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid[2]

Synonyms: Nebramycin II, **Apramycin** sulphate[3][4]



Chemical Structure:



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Caption: Simplified block diagram of **Apramycin** Sulfate structure.

Physicochemical Properties

A summary of the key physicochemical properties of **apramycin** sulfate is provided in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.

Table 1: Physicochemical Properties of Apramycin Sulfate



Property	Value	References
CAS Number	65710-07-8	[4]
Molecular Formula	C21H43N5O15S	[2][3]
Molecular Weight	637.66 g/mol	[2][5]
Appearance	White to light yellow or brown powder/solid	
Melting Point	>168 °C (with decomposition)	[3]
Solubility	Highly soluble in water (>300 g/L). Sparingly soluble in lower alcohols. Insoluble in organic solvents like methanol and chloroform.	[5][6]
Stability	Aqueous solutions are stable. Should be stored desiccated at 2-8°C.	[5]

Mechanism of Action

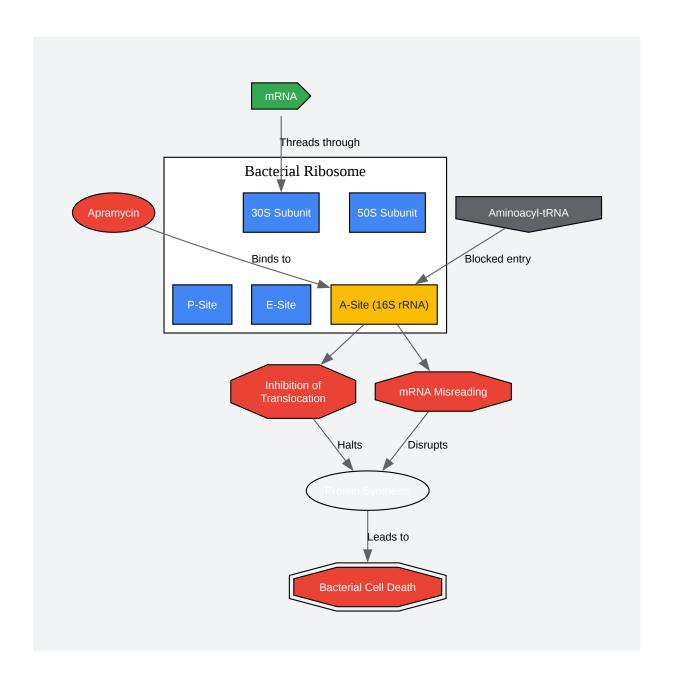
Apramycin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit.

The mechanism involves the following key steps:

- Binding to the 30S Ribosomal Subunit: Apramycin binds to the A-site of the 16S rRNA
 within the 30S ribosomal subunit.[7] This binding is distinct from many other
 aminoglycosides, contributing to its activity against some aminoglycoside-resistant strains.
- Inhibition of Translocation: The binding of **apramycin** interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon.[4][8]
- Induction of mRNA Misreading: To a lesser extent than inhibiting translocation, **apramycin** can also cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9]



The culmination of these actions is the disruption of essential protein synthesis, leading to bacterial cell death.



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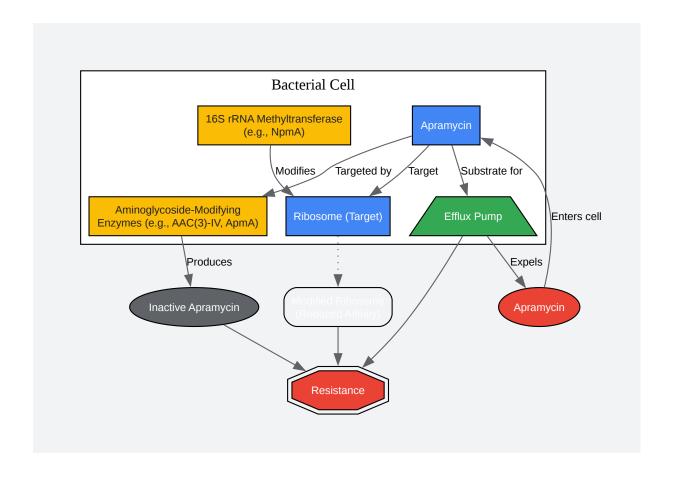
Caption: Mechanism of action of **Apramycin** at the bacterial ribosome.

Bacterial Resistance Mechanisms

While **apramycin** is resilient to some common aminoglycoside resistance mechanisms, bacteria can develop resistance through several pathways:

- Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) can inactivate apramycin. A key enzyme is aminoglycoside 3-N-acetyltransferase type-IV (AAC(3)-IV), which is encoded by the aac(3)-IV gene.[10] Another recently identified enzyme is ApmA, an acetyltransferase that can inactivate apramycin.[11]
- Ribosomal Modification: Methyltransferase enzymes can modify the 16S rRNA at the apramycin binding site, reducing drug affinity. The npmA gene encodes a 16S rRNA m¹A1408 methyltransferase that confers resistance to apramycin.[10]
- Efflux Pumps: Although less prominent for **apramycin**, active efflux of the drug out of the bacterial cell can contribute to reduced susceptibility.





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Caption: Key bacterial resistance mechanisms to Apramycin.

Experimental Protocols

Accurate and reliable analytical methods are crucial for the quality control and research of **apramycin** sulfate. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method for the Determination of Apramycin Sulfate in Pharmaceutical Preparations



This protocol is based on a pre-column derivatization method followed by reversed-phase HPLC with UV detection.[12]

Objective: To quantify apramycin sulfate in an oral soluble powder.

Materials and Reagents:

- Apramycin sulfate reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid (glacial)
- Sodium octanosulfonate
- o-phthalaldehyde (OPA)
- 2-mercaptoacetic acid
- Sodium bicarbonate
- C18 reversed-phase column (e.g., Synergy Hydro, 150 mm x 4.6 mm, 4 μm)
- · HPLC system with UV detector

Standard Solution Preparation:

- Prepare a stock solution of **apramycin** sulfate reference standard in water.
- Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations in the range of 0.02 to 0.05 mg/mL.

Sample Preparation:

 Accurately weigh a quantity of the oral soluble powder equivalent to a known amount of apramycin.



- Dissolve the powder in a known volume of water to obtain a theoretical apramycin concentration within the calibration range.
- Filter the solution through a 0.45 μm filter.

Derivatization Procedure:

- To a specific volume of the standard or sample solution, add a solution of OPA and 2mercaptoacetic acid.
- Allow the reaction to proceed for 90 minutes at room temperature, protected from light.

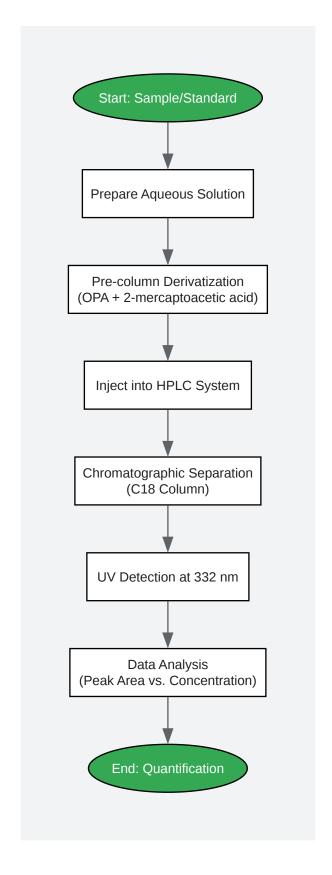
Chromatographic Conditions:

- Column: C18 reversed-phase, Synergy Hydro (150 mm x 4.6 mm, 4 μm)
- Mobile Phase: 0.005 mol/L sodium octanosulfonate in a mixture of acetonitrile:water:acetic acid (45:55:2 v/v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 50 μL
- Detection: UV at 332 nm
- Column Temperature: Ambient

Data Analysis:

- Construct a calibration curve by plotting the peak area of the apramycin derivative against the concentration of the working standards.
- Calculate the concentration of **apramycin** in the sample by interpolating its peak area on the calibration curve.





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Caption: Experimental workflow for HPLC analysis of **Apramycin**.



Conclusion

Apramycin sulfate remains a significant antibiotic in veterinary medicine with potential for future applications due to its unique structural features that allow it to evade some common resistance mechanisms. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective use and for the development of next-generation aminoglycosides. The analytical methods outlined in this guide provide a framework for the quality control and further research of this important compound.

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